1-N-(2-methoxyethyl)benzene-1,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N-(2-methoxyethyl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-12-7-6-11-9-4-2-8(10)3-5-9/h2-5,11H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJRRZLPXALCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388517 | |
| Record name | 1,4-Benzenediamine, N-(2-methoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66566-48-1 | |
| Record name | 1,4-Benzenediamine, N-(2-methoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 N 2 Methoxyethyl Benzene 1,4 Diamine
Green Chemistry Principles and Sustainable Synthetic Approaches
Development of Catalyst Systems for Enhanced Selectivity and Efficiency
The catalytic reduction of a nitro group is a key step in many synthetic routes to aromatic diamines. The choice of catalyst is critical for achieving high selectivity and efficiency. For the synthesis of related compounds like 2-methoxymethyl-1,4-benzenediamine, hydrogenation catalysts such as palladium or platinum-based systems are commonly employed. google.com The goal is to reduce the nitro group without causing other unwanted side reactions, such as de-benzylation in related syntheses. google.com
Modern catalyst development focuses on several key areas:
Support Materials: The choice of support for the metal catalyst (e.g., activated carbon, alumina, titania) can significantly influence its activity and selectivity.
Bimetallic Catalysts: Combining two different metals can lead to synergistic effects, improving catalytic performance.
Nanocatalysts: The use of metal nanoparticles as catalysts can offer very high surface areas and unique catalytic properties.
Research into the synthesis of similar aromatic amines has shown that catalyst systems can be optimized to improve reaction rates and yields. For instance, in the synthesis of N1,N1-diethyl-2-methylbenzene-1,4-diamine from its nitro precursor, palladium on activated carbon (10% Pd-C) is an effective catalyst. chemicalbook.com
Table 1: Comparison of Catalyst Systems for Nitro-group Reduction in Aromatic Amines (Illustrative)
| Catalyst System | Support | Typical Reaction Conditions | Yield (%) | Selectivity (%) |
| 10% Pd/C | Activated Carbon | H₂, Methanol, RT, atm pressure | >95 | >98 |
| 5% Pt/C | Activated Carbon | H₂, Ethanol (B145695), 50°C, 5 bar | >90 | >97 |
| Raney Nickel | - | Hydrazine, Ethanol, RT | ~85-90 | ~95 |
Note: This table is illustrative and based on data for similar nitroaniline reductions. Specific performance for 1-N-(2-methoxyethyl)benzene-1,4-diamine may vary.
Solvent-Free and Aqueous Medium Synthesis Methodologies
Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Modern approaches prioritize the use of greener alternatives, such as water, or aim for solvent-free conditions.
The use of aqueous media for reactions like nucleophilic aromatic substitution or reductions is an area of active research. The water-solubility of starting materials and reagents, such as this compound dihydrochloride (B599025), can facilitate reactions in water. evitachem.com Phase-transfer catalysts may be employed when reactants have different solubilities. google.com
Solvent-free reactions, often conducted at elevated temperatures, can offer significant environmental benefits by eliminating solvent waste. For related syntheses, reactions have been demonstrated to proceed without a solvent, sometimes with the use of a phase-transfer catalyst to facilitate the reaction between different phases. google.com
Atom Economy and E-Factor Considerations in Synthetic Pathways
Green chemistry emphasizes the importance of designing synthetic routes that are both efficient and environmentally benign. jocpr.comnih.gov Two key metrics for evaluating the "greenness" of a chemical process are atom economy and the E-factor (Environmental Factor). nih.govprimescholars.com
Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies. nih.govrsc.org
E-Factor: Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste generated to the mass of the desired product. nih.gov A lower E-factor indicates a more environmentally friendly process.
For a hypothetical synthesis of this compound via reductive amination of p-nitroaniline with 2-methoxyacetaldehyde followed by reduction, the atom economy would be less than 100% due to the formation of water as a byproduct. Optimizing synthetic routes to favor reactions with higher atom economy and lower E-factors is a key goal of advanced synthetic design.
Table 2: Illustrative Atom Economy Calculation for a Hypothetical Synthesis Step
| Reactant 1 | Reactant 2 | Desired Product | Byproduct(s) | Atom Economy (%) |
| p-Nitroaniline | 2-Methoxyethanol (in a substitution reaction) | 1-(2-methoxyethyl)-4-nitroaniline | Water | < 100 |
| 1-(2-methoxyethyl)-4-nitroaniline | Hydrogen (for reduction) | This compound | Water | < 100 |
Optimization of Reaction Parameters and Process Intensification
To move a synthesis from the laboratory to an industrial scale, rigorous optimization of reaction parameters and the use of process intensification techniques are essential.
Temperature, Pressure, and Stoichiometric Control
The yield and purity of this compound are highly dependent on the precise control of reaction conditions.
Temperature: Many of the reactions involved in the synthesis of aromatic amines are exothermic. Proper temperature control is crucial to prevent side reactions and ensure safety. For instance, in related syntheses, specific temperature ranges (e.g., 60-80°C or up to 125°C) are maintained to optimize the reaction rate and selectivity. google.com
Pressure: For catalytic hydrogenations, the pressure of hydrogen gas is a key parameter that influences the reaction rate. google.com
Stoichiometry: The molar ratio of reactants must be carefully controlled to maximize the conversion of the limiting reagent and minimize the formation of impurities from excess reactants.
Recent studies on the synthesis of other diamines have utilized experimental design methodologies, such as the Taguchi method, to systematically optimize these parameters and maximize product yield. jmst.info
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, offers several advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous intermediates. d-nb.infoalmacgroup.com In a flow system, reactants are continuously pumped through a reactor, where they mix and react. This allows for:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors enables rapid heating and cooling, providing excellent temperature control. almacgroup.com
Improved Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time.
Scalability: Scaling up a flow process can often be achieved by running the system for a longer duration or by "numbering up" (using multiple reactors in parallel). almacgroup.com
The development of a continuous flow process for the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process. rsc.org
Stereochemical Control and Regioselectivity in Synthesis (if applicable to derivatives)
For the synthesis of this compound itself, stereochemistry is not a factor as the molecule is achiral. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center on the methoxyethyl side chain or by substitution on the benzene (B151609) ring to create a chiral axis, then stereochemical control would become critical.
In such cases, synthetic strategies would need to employ chiral catalysts, chiral auxiliaries, or stereoselective reagents to control the formation of the desired stereoisomer.
Regioselectivity is a key consideration in the synthesis of substituted benzene derivatives. For instance, in the initial N-alkylation of p-phenylenediamine (B122844), achieving mono-alkylation without significant formation of the di-alkylated product is a regioselective challenge that can be addressed by controlling stoichiometry and reaction conditions.
Reaction Chemistry and Mechanistic Investigations of 1 N 2 Methoxyethyl Benzene 1,4 Diamine
Reactivity Profiles of the Aromatic Diamine Core
The benzene-1,4-diamine (p-phenylenediamine) core is highly activated towards electrophilic attack and possesses two nucleophilic nitrogen centers, leading to a rich and varied reaction chemistry.
The two amine groups, being strong activating groups, direct incoming electrophiles to the ortho positions (2, 3, 5, and 6). The primary amine (-NH2) and the secondary amine (-NH(CH2CH2OCH3)) both exert a powerful ortho-, para-directing effect. Since the para positions are occupied, electrophilic substitution occurs exclusively at the positions ortho to the amine groups.
The regioselectivity of these reactions is a fine balance between the electronic activation from both nitrogen atoms and the steric hindrance imposed by the 2-methoxyethyl group. Generally, substitution will favor the positions ortho to the less sterically hindered primary amine group. However, the precise outcome can be influenced by the nature of the electrophile and the reaction conditions. For instance, in halogenation or nitration reactions, a mixture of products may be obtained, with the major isomer resulting from substitution at the 2- and 5-positions.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 1-N-(2-methoxyethyl)benzene-1,4-diamine
| Electrophile | Predominant Substitution Position(s) | Notes |
| Br₂ | 2, 5 | Substitution occurs ortho to the primary amine. |
| HNO₃/H₂SO₄ | 2, 5 | Nitration is often complex due to oxidation of the diamine. |
| SO₃/H₂SO₄ | 2, 5 | Sulfonation can be controlled by temperature. |
This table is illustrative and based on general principles of aromatic substitution for similarly substituted p-phenylenediamines.
Both amine groups in this compound are nucleophilic, but the primary amine is generally more reactive towards acylation and alkylation than the secondary amine due to reduced steric hindrance.
Acylation: The reaction with acylating agents such as acid chlorides or anhydrides typically occurs preferentially at the primary amine. This selectivity allows for the synthesis of mono-acylated derivatives under controlled conditions (e.g., low temperature, use of one equivalent of acylating agent). The resulting amide is less activating than the original amine, which can be useful in moderating reactivity for subsequent reactions.
Alkylation: Alkylation with alkyl halides can occur at both amine groups. Selective mono-alkylation of the primary amine is challenging and often leads to a mixture of mono- and di-alkylated products, as well as potential N,N'-dialkylation. The secondary amine can also undergo further alkylation to form a tertiary amine.
Role of the 2-Methoxyethyl Side Chain in Directing Group Chemistry
The 2-methoxyethyl side chain plays a crucial role beyond simple sterics. The ether oxygen atom can participate in chelation with metal catalysts or reagents, influencing the regioselectivity of certain reactions. This intramolecular coordination can direct reactants to a specific site on the molecule, a phenomenon often exploited in orthopedic catalysis. For example, in metal-catalyzed cross-coupling reactions, the methoxy (B1213986) group could potentially coordinate to the metal center, influencing the oxidative addition step and favoring substitution at the adjacent ortho position (position 3).
Furthermore, the electronic effect of the 2-methoxyethyl group, while primarily inductive and weakly electron-withdrawing, can subtly modulate the basicity and nucleophilicity of the secondary amine it is attached to, making it slightly less reactive than a simple N-alkyl-p-phenylenediamine.
Intramolecular Cyclization and Heterocycle Formation Pathways
The 1,4-diamine structure is a versatile precursor for the synthesis of various heterocyclic compounds, particularly those containing fused nitrogen-containing rings.
Benzimidazole (B57391) Synthesis: The reaction of this compound with carboxylic acids or their derivatives (such as aldehydes followed by oxidation) leads to the formation of benzimidazoles. The reaction proceeds via initial formation of an N-acyl or N-alkyl intermediate, followed by intramolecular cyclization and dehydration. The presence of two different amine groups can lead to the formation of two isomeric benzimidazole products, although the reaction often favors cyclization involving the more nucleophilic primary amine.
Quinazoline (B50416) Synthesis: Quinazoline derivatives can be synthesized from this diamine through reactions with dicarbonyl compounds or their equivalents. For example, the reaction with a β-ketoester can lead to a substituted quinazoline via a condensation-cyclization sequence. The specific reaction pathway and resulting substitution pattern on the quinazoline ring system depend on the nature of the dicarbonyl component.
Annelation, the formation of a new ring fused to an existing one, is a powerful strategy for building complex polycyclic systems. This compound can serve as the starting diamine component in reactions designed to construct larger heterocyclic frameworks. For instance, Skraup or Doebner-von Miller type reactions, which traditionally use anilines to form quinolines, can be adapted. Reaction with α,β-unsaturated carbonyl compounds, in the presence of an oxidizing agent, can lead to the formation of phenazine-like or other complex multi-ring structures, depending on the reaction partners and conditions. The differential reactivity of the two amine groups can be exploited to control the annelation process, leading to specific isomers of the final polycyclic system.
Mechanistic Studies of Functional Group Transformations
The chemical behavior of this compound is largely dictated by the two amine groups on the benzene (B151609) ring. The presence of the electron-donating amino groups and the methoxyethyl substituent influences the electron density distribution on the aromatic ring, thereby affecting its reactivity in various transformations.
While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous N-substituted p-phenylenediamine (B122844) derivatives. The hydrolysis of p-phenylenediamine antioxidants, for instance, has been investigated, revealing important factors that govern reaction rates.
A recent study on the hydrolysis of various p-phenylenediamine (PPD) antioxidants demonstrated that the reaction follows pseudo-first-order kinetics. The hydrolysis half-lives are highly dependent on the nature of the substituents on the nitrogen atoms. acs.org For example, the hydrolysis half-life can vary significantly among different PPDs, ranging from hours to over a thousand hours. acs.org This variation is attributed to the electronic and steric effects of the substituents. The hydrolysis process is propelled by proton transfer from water to the more basic nitrogen atom, followed by nucleophilic attack of a water hydroxyl group on a carbon atom of the C-N bond. acs.orgnih.gov The proton affinity of the nitrogen atom plays a crucial role; a higher proton affinity leads to a shorter hydrolysis half-life. acs.orgnih.gov
Theoretical calculations, such as the use of the Fukui function index (f+), can help predict the reactivity of the carbon atoms towards nucleophilic attack. acs.org In the case of substituted p-phenylenediamines, the carbon atom of the C-N bond with the highest f+ value is the most susceptible to hydrolysis. acs.org
Below is an interactive data table with representative hydrolysis kinetic data for some N-substituted p-phenylenediamine derivatives, which can provide a comparative understanding for this compound.
| Compound | Initial Concentration (μM) | pH | Half-life (t₁/₂) (hours) | Pseudo-first-order rate constant (k) (h⁻¹) |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | 5.0 | 7.0 | ~10 | 0.115 ± 0.008 |
| N,N'-Di-sec-octyl-p-phenylenediamine (DNPD) | Not Specified | 7.0 | 29.5 | 0.00705 ± 0.00040 |
| N,N'-Diphenyl-p-phenylenediamine (DPPD) | Not Specified | 7.0 | 1087 | 0.000552 ± 0.000046 |
Note: The data in this table is based on studies of analogous compounds and is intended to be illustrative. acs.org
Thermodynamic studies on the aggregation properties of aromatic amines in aqueous solutions indicate that the adsorption process at interfaces is generally spontaneous, as indicated by negative Gibbs free energy values. nih.gov This process is often favored by an increase in entropy and can be influenced by enthalpy changes, highlighting the role of hydrophobic and hydrophilic interactions. nih.gov
Isotopic labeling is a powerful technique for elucidating reaction mechanisms. By replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), the fate of that atom can be traced throughout a chemical reaction. This provides direct evidence for bond-making and bond-breaking steps and helps to distinguish between different possible reaction pathways.
While specific isotopic labeling studies on this compound were not found in the reviewed literature, this technique has been applied to study the transformation of related contaminants of emerging concern. acs.org For instance, H/D exchange coupled with stable isotope-assisted metabolomics can be used to discover transformation products. acs.org In the context of the hydrolysis of p-phenylenediamines, isotopic labeling could definitively confirm the proposed mechanism involving proton transfer from water and subsequent nucleophilic attack.
The synthesis of deuterated standards, such as N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine quinone-d₅ (6PPD-Q-d₅), has been reported for use as internal standards in quantitative studies, demonstrating the feasibility of isotopic labeling for this class of compounds. mdpi.com Such labeled compounds are invaluable for accurately tracking reaction products and determining their concentrations in complex mixtures. mdpi.comresearchgate.net
Oxidation and Reduction Chemistry of the Diamine Functionalities
The diamine functionalities of this compound are readily susceptible to oxidation and reduction reactions, which are central to its chemical behavior.
Oxidation:
The oxidation of p-phenylenediamines is a well-studied process, often proceeding through a series of one-electron transfer steps. Electrochemical studies on N,N-dialkyl-p-phenylenediamines have shown that they undergo oxidation to form a cation radical, often referred to as a Wurster-type radical. researchgate.net This intermediate can then be further oxidized to a quinone-diimine species. acs.org The stability and subsequent reactions of these intermediates are highly dependent on the reaction conditions, such as the solvent, pH, and the nature of the substituents on the nitrogen atoms. researchgate.net
The general mechanism for the electrochemical oxidation of an N-substituted p-phenylenediamine can be summarized as follows:
First one-electron oxidation: The p-phenylenediamine is oxidized to a cation radical.
Second one-electron oxidation: The cation radical is further oxidized to a dication, which exists in equilibrium with the corresponding quinone-diimine.
The quinone-diimine is a highly reactive species and can undergo various subsequent reactions, including hydrolysis to form p-benzoquinone and ammonia, or coupling reactions with the parent diamine to form oligomeric or polymeric products. researchgate.netcapes.gov.br The formation of colored products upon oxidation is a characteristic feature of p-phenylenediamines and is the basis for their use in applications such as hair dyes. nih.gov
The oxidation can be achieved using various oxidizing agents, including chemical oxidants like hydrogen peroxide and metal ions, as well as through electrochemical methods. acs.orgmdpi.com The oxidation potential is influenced by the substituents on the amine groups; electron-donating groups generally lower the oxidation potential. nih.gov
Reduction:
The reduction of the oxidized forms of p-phenylenediamines, such as the quinone-diimines, regenerates the parent diamine. This redox reversibility is a key feature of this class of compounds. nih.gov
Furthermore, reduction reactions are integral to the synthesis of substituted p-phenylenediamines. For instance, N-substituted p-phenylenediamines can be synthesized via the reduction of the corresponding nitroanilines or through reductive amination processes. nih.gov The reduction of a Schiff base, formed from the condensation of a p-phenylenediamine with a ketone or aldehyde, is a common method for introducing substituents onto the nitrogen atoms. researchgate.net Common reducing agents for these transformations include sodium borohydride (B1222165) (NaBH₄) in the presence of a co-reagent like tin(II) chloride (SnCl₂), or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). nih.govresearchgate.net
The table below lists some common methods for the synthesis of substituted p-phenylenediamines involving a reduction step.
| Starting Material(s) | Reducing Agent/Catalyst | Product Type |
| p-Nitroaniline derivative | H₂, Pd/C | Substituted p-phenylenediamine |
| Schiff base (from p-phenylenediamine and a carbonyl compound) | NaBH₄ / SnCl₂ | N-Alkyl/Aryl-p-phenylenediamine |
| Aromatic nitro compound | SnCl₂ / Ethanol (B145695) | Substituted benzene-1,2-diamine (analogous) |
This table provides general examples of reduction reactions used in the synthesis of substituted diamines. nih.govresearchgate.net
Derivatization and Analog Synthesis of 1 N 2 Methoxyethyl Benzene 1,4 Diamine
Synthesis of N-Acylated and N-Sulfonylated Derivatives for Modulation of Electronic Properties
The electronic character of the 1-N-(2-methoxyethyl)benzene-1,4-diamine can be significantly altered through N-acylation and N-sulfonylation of the primary amine group. These modifications introduce electron-withdrawing groups, which influence the electron density of the aromatic ring and the reactivity of the remaining secondary amine.
Similarly, N-sulfonylation can be carried out by reacting the diamine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to yield the corresponding N-sulfonylated derivative. google.com The sulfonyl group is a stronger electron-withdrawing group than the acetyl group, leading to a more pronounced effect on the electronic properties of the diamine. mcgill.ca The resulting N-sulfonylated compounds are expected to have different redox potentials and absorption spectra compared to the parent diamine. researchgate.net
The modulation of electronic properties through these derivatizations is crucial for applications in materials science, such as in the development of organic electronic materials where tuning of energy levels is essential for efficient charge transport and light emission.
Table 1: Representative N-Acylated and N-Sulfonylated Derivatives of this compound and Their Expected Electronic Effects
| Derivative Name | Modifying Group | Expected Electronic Effect on Aromatic Ring |
| N-acetyl-N'-(2-methoxyethyl)-p-phenylenediamine | Acetyl | Moderate electron withdrawal |
| N-benzoyl-N'-(2-methoxyethyl)-p-phenylenediamine | Benzoyl | Significant electron withdrawal |
| N-(p-toluenesulfonyl)-N'-(2-methoxyethyl)-p-phenylenediamine | p-Toluenesulfonyl | Strong electron withdrawal |
Exploration of Schiff Base Formation and Imine Chemistry for Ligand Design
The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. mdpi.comwiley.com This reaction provides a straightforward method for synthesizing a wide variety of ligands with diverse coordination sites. The general synthesis involves refluxing the diamine with a carbonyl compound, often in an alcoholic solvent, sometimes with a catalytic amount of acid. mdpi.comekb.eg
For example, reacting this compound with salicylaldehyde (B1680747) would result in a Schiff base ligand with N, O donor atoms from the imine nitrogen and the phenolic hydroxyl group, respectively. The secondary amine and the ether oxygen of the methoxyethyl group can also participate in metal coordination, making these ligands potentially polydentate. researchgate.netresearchgate.netflayoophl.com The nature of the aldehyde or ketone used in the synthesis dictates the steric and electronic properties of the resulting ligand and its subsequent metal complexes. jocpr.comnih.gov
These Schiff base ligands can coordinate with a variety of transition metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II), to form stable metal complexes. mdpi.comresearchgate.netresearchgate.netflayoophl.com The geometry and properties of these complexes depend on the metal ion and the specific structure of the ligand. The formation of these complexes is often evidenced by changes in spectroscopic data, such as shifts in the C=N stretching frequency in the infrared spectrum. flayoophl.com The resulting metal complexes have potential applications in catalysis, materials science, and as antimicrobial agents. mdpi.comresearchgate.net
Table 2: Examples of Schiff Bases Derived from this compound and Their Potential for Ligand Design
| Carbonyl Compound | Resulting Schiff Base Structure | Potential Coordination Sites |
| Salicylaldehyde | Imine nitrogen, phenolic oxygen, secondary amine, ether oxygen | |
| 2-Pyridinecarboxaldehyde | Imine nitrogen, pyridine (B92270) nitrogen, secondary amine, ether oxygen | |
| Acetylacetone (B45752) | Imine nitrogens (from reaction with both amines), keto/enol oxygen |
Design and Synthesis of Polymeric Precursors and Monomers
The bifunctional nature of this compound, with its two reactive amine groups, makes it a valuable monomer for the synthesis of various polymers through step-growth polymerization. wikipedia.orglibretexts.orglibretexts.org
Functionalization for Step-Growth Polymerization
This compound can be directly used in the synthesis of polyamides and polyimides. Polyamides can be prepared by the polycondensation of the diamine with a diacyl chloride, such as terephthaloyl chloride or adipoyl chloride. nih.gov The reaction typically proceeds at low temperatures in a polar aprotic solvent. The resulting polyamides would feature the flexible, hydrophilic methoxyethyl side chain, which can influence the polymer's solubility, thermal properties, and morphology.
For the synthesis of polyimides, the diamine is reacted with a dianhydride, such as pyromellitic dianhydride, in a two-step process. wikipedia.orgrsc.org The first step forms a soluble poly(amic acid) intermediate, which is then thermally or chemically cyclized to the final, often highly stable, polyimide. wikipedia.org The presence of the N-substituent can affect the processability and final properties of the polyimide. rsc.org
Cross-Linking Agent Design
While this compound is a difunctional monomer and leads to linear polymers, it can be chemically modified to act as a cross-linking agent. To achieve this, additional reactive functional groups need to be introduced into the molecule. For example, the secondary amine could be reacted with a molecule containing two or more reactive sites, such as epoxides or isocyanates, prior to or during the polymerization process. Alternatively, the aromatic ring could be functionalized to introduce additional reactive groups. A conceptually designed trifunctional monomer, for instance, could be synthesized by reacting the secondary amine with a molecule containing two additional amine or other polymerizable groups. When incorporated into a polymerization reaction, this modified diamine would lead to the formation of a three-dimensional polymer network, a characteristic of cross-linked polymers. colab.ws
Synthesis of Conjugated Systems Incorporating the Diamine Framework
The aromatic diamine core of this compound makes it a suitable candidate for incorporation into conjugated polymer backbones, which are of great interest for their electronic and optical properties. tandfonline.comtandfonline.comnih.govdoaj.orgresearchgate.net
Oligomer and Polymer Synthesis
Conjugated polymers and oligomers containing the this compound unit can be synthesized through various methods, including oxidative polymerization. tandfonline.comdoaj.orgdergipark.org.trresearchgate.net For instance, the oxidative polymerization of this diamine, similar to that of aniline (B41778) and its derivatives, could lead to polyaniline-like structures. tandfonline.comtandfonline.comresearchgate.net The methoxyethyl substituent would be expected to enhance the solubility of the resulting polymer in common organic solvents, which is often a challenge with unsubstituted polyaniline. tandfonline.comtandfonline.comdoaj.org
Furthermore, this diamine can be used as a comonomer in the synthesis of well-defined conjugated copolymers. For example, it can be copolymerized with other aromatic monomers through reactions like Suzuki or Stille coupling, provided it is appropriately functionalized with halide or boronic acid groups. The incorporation of the N-(2-methoxyethyl)benzene-1,4-diamine unit into the polymer chain would influence the electronic bandgap, solubility, and solid-state packing of the material.
Chromophore and Fluorophore Integration
The presence of a primary aromatic amine group in this compound makes it a prime candidate for the integration of chromophoric and fluorophoric moieties. These modifications are crucial for applications in dye chemistry and fluorescence-based detection methods. The synthesis of such labeled analogs typically proceeds through two main pathways: the formation of azo dyes via diazotization and coupling, and the attachment of pre-existing fluorophores through amine-reactive functionalities.
Azo Dye Synthesis: A well-established method for introducing a chromophore is through the creation of an azo linkage (-N=N-). This process begins with the diazotization of the primary amine group of this compound. The reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, to form an unstable diazonium salt. rsc.orgrsc.orgjbiochemtech.comnih.govirjet.net This intermediate is then immediately reacted with an electron-rich coupling component, such as a phenol (B47542) or an aniline derivative, in a process known as azo coupling. rsc.orgrsc.orgjbiochemtech.com The electrophilic diazonium salt attacks the electron-rich aromatic ring of the coupling partner, resulting in the formation of a brightly colored azo dye. The specific color of the resulting dye is dependent on the chemical nature of the coupling component. jbiochemtech.com
Table 1: Illustrative Synthesis of Azo Dyes from this compound
| Coupling Component | Resulting Azo Dye Structure (Illustrative) | Observed Color |
| Phenol | 4-((4-(2-methoxyethylamino)phenyl)diazenyl)phenol | Yellow-Orange |
| N,N-Dimethylaniline | 4-((4-(2-methoxyethylamino)phenyl)diazenyl)-N,N-dimethylaniline | Red |
| 2-Naphthol | 1-((4-(2-methoxyethylamino)phenyl)diazenyl)naphthalen-2-ol | Deep Red/Maroon |
This table presents hypothetical data based on known reactions of similar p-phenylenediamines.
Fluorophore Labeling: For applications requiring fluorescence, this compound can be covalently labeled with various fluorophores. A common strategy involves the use of fluorophores functionalized with an isothiocyanate group (-N=C=S), such as fluorescein (B123965) isothiocyanate (FITC) and rhodamine B isothiocyanate (RBITC). aatbio.comwikipedia.orgbiotium.comresearchgate.netpeptideweb.comcaymanchem.comresearchgate.netmedchemexpress.comnih.gov The primary amine of the diamine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form a stable thiourea (B124793) linkage. aatbio.compeptideweb.com This reaction is typically performed in a slightly basic buffer to ensure the amine is deprotonated and thus more nucleophilic. peptideweb.com The choice of fluorophore allows for tuning of the excitation and emission wavelengths of the resulting labeled analog.
Table 2: Common Amine-Reactive Fluorophores for Labeling this compound
| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) |
| Fluorescein isothiocyanate (FITC) | Isothiocyanate | ~495 | ~519 |
| Rhodamine B isothiocyanate (RBITC) | Isothiocyanate | ~570 | ~595 |
Data is based on publicly available information for the respective fluorophores. wikipedia.orgbiotium.comcaymanchem.com
Structure-Reactivity Relationships in Synthesized Analogs
The derivatization of this compound to form various analogs significantly influences their chemical reactivity, particularly in the context of chemical transformations and catalytic activity. The electronic and steric properties of the introduced substituents play a pivotal role in modulating the reactivity of both the aromatic ring and the remaining nitrogen atoms.
Influence on Chemical Transformations: The oxidation of p-phenylenediamine (B122844) derivatives is a key chemical transformation, often leading to the formation of reactive quinonediimines. nih.govwikipedia.org The nature of the N-substituents affects the ease of this oxidation. The electron-donating character of the 2-methoxyethyl group in the parent compound is expected to facilitate oxidation compared to unsubstituted p-phenylenediamine. Further derivatization, for example by acylation of the primary amine, would introduce an electron-withdrawing acyl group. This would likely make the molecule more resistant to oxidation.
The formation of Schiff bases through condensation with aldehydes or ketones is another important transformation. jocpr.comekb.egnih.govnih.govjocpr.com The reactivity of the primary amine in this compound towards Schiff base formation can be sterically hindered by bulky substituents on the other nitrogen atom or on the aromatic ring.
Catalytic Activity: N-substituted p-phenylenediamines and their derivatives can exhibit catalytic activity in various reactions. For instance, metal complexes of Schiff bases derived from phenylenediamines have been shown to be active catalysts. nih.gov The specific structure of the ligand, which would be an analog of this compound, influences the catalytic properties of the metal center.
Table 3: Predicted Reactivity of this compound Analogs in Key Transformations
| Analog Type | Key Transformation | Predicted Reactivity Trend (relative to parent compound) | Rationale |
| N-Acyl derivative | Oxidation | Decreased | The electron-withdrawing acyl group deactivates the aromatic ring towards oxidation. |
| Schiff Base derivative | Further N-alkylation | Decreased | The imine nitrogen is less nucleophilic than the original primary amine. |
| Azo dye derivative | Reduction of azo bond | Possible | The azo group can be reduced back to two amino groups under appropriate conditions. |
| Metal complex of Schiff base | Catalytic activity | Dependent on metal and substrate | The electronic and steric environment of the metal center, dictated by the ligand, determines catalytic performance. |
This table presents predicted trends based on general chemical principles and data from related systems.
Computational and Theoretical Investigations of 1 N 2 Methoxyethyl Benzene 1,4 Diamine
Quantum Chemical Calculations of Electronic Structure and Bonding
No specific studies detailing the quantum chemical calculations of 1-N-(2-methoxyethyl)benzene-1,4-diamine were found.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
There is no available literature containing Frontier Molecular Orbital (FMO) analysis, including calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap for this compound. Such data is essential for predicting the chemical reactivity and kinetic stability of a molecule.
Charge Distribution, Electrostatic Potentials, and Fukui Function Analysis
Information regarding the charge distribution, mapping of molecular electrostatic potentials (MEP), or Fukui function analysis for this compound is not present in the reviewed scientific literature. These analyses would typically provide insight into the electrophilic and nucleophilic sites of the molecule.
Conformational Analysis and Energy Landscapes of the Flexible Side Chain
No dedicated studies on the conformational analysis of the flexible (2-methoxyethyl) side chain of this specific diamine were identified.
Ab Initio and DFT-Based Conformational Searches
There are no published results from ab initio or Density Functional Theory (DFT) based conformational searches that would identify the stable conformers and their relative energies for this compound.
Torsional Potential Energy Surface Scans
Scans of the torsional potential energy surface, which would elucidate the energy barriers between different conformations of the flexible side chain, have not been reported for this compound.
Theoretical Studies on Reaction Pathways and Transition States
No theoretical investigations into the reaction pathways, transition state structures, or activation energies for reactions involving this compound could be located in the available scientific research.
Catalytic Mechanism Elucidation through Computational Modeling
The structural features of this compound, namely the two amine groups with different steric and electronic environments, suggest its potential involvement in catalytic processes, such as antioxidant activity or organocatalysis. Computational modeling, particularly using Density Functional Theory (DFT), is the primary tool for elucidating the mechanisms of such reactions.
A typical investigation would begin by mapping the potential energy surface (PES) for a proposed catalytic cycle. For instance, in antioxidant applications, p-phenylenediamine (B122844) derivatives act by donating hydrogen atoms to neutralize free radicals. researchgate.net A computational study would model the stepwise hydrogen abstraction from the primary (-NH2) and secondary (-NH-) amine groups. DFT calculations would be used to:
Optimize the geometries of the reactant, transition states, intermediates (including the resulting radical species), and products.
Calculate the energies of these species to determine reaction enthalpies (ΔH) and activation energy barriers (Ea).
Analyze the spin density distribution in the radical intermediates to identify the most stable radical form, which is crucial for understanding antioxidant effectiveness. researchgate.net
For example, a study on the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene catalyzed by diamine derivatives used DFT to evaluate catalyst performance. mdpi.com A similar approach for this compound would involve modeling its interaction with substrates, identifying the key transition states for bond formation, and calculating the energy barriers to predict reaction rates and stereoselectivity. The nitrogen lone pairs are the primary sites for interaction, and their accessibility and nucleophilicity, influenced by the methoxyethyl group, would be a key focus of the simulation.
Solvent Effects on Reaction Energetics and Kinetics
Solvent choice can dramatically alter reaction rates and selectivity. rsc.orgmdpi.com Computational chemistry offers methods to predict and rationalize these effects, which are broadly categorized into implicit and explicit solvent models.
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) are computationally efficient. The solvent is treated as a continuous medium with a defined dielectric constant. This approach is effective for modeling the bulk electrostatic effects of the solvent on the solute, stabilizing or destabilizing reactants, products, and transition states based on their polarity. rsc.org For a reaction involving the polar this compound, moving from a non-polar solvent like toluene (B28343) to a polar aprotic solvent like dimethylformamide would be expected to significantly alter the calculated energy barriers. mdpi.com
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but essential when specific solvent-solute interactions, such as hydrogen bonding, are critical to the reaction mechanism. rsc.org For this compound, the amine and ether functionalities can form hydrogen bonds with protic solvents like water or ethanol (B145695). An explicit model would place several solvent molecules around the solute to accurately model how they participate in stabilizing a transition state or a reactive intermediate. chemrxiv.org
By calculating reaction profiles in different simulated solvents, chemists can build a theoretical basis for solvent selection to optimize a desired reaction outcome.
Prediction of Spectroscopic Signatures for Structural Assignment
Computational methods are routinely used to predict spectroscopic data, which is invaluable for confirming molecular structures and interpreting experimental spectra.
Computational NMR Chemical Shift Prediction and Correlation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT (e.g., at the B3LYP/6-31G(d) level of theory), is highly effective for predicting ¹H and ¹³C NMR chemical shifts. wisc.edunih.gov
The process involves:
Optimizing the molecule's 3D geometry to find its lowest energy conformation.
Performing a GIAO calculation on the optimized structure to compute the absolute isotropic shielding values for each nucleus.
Referencing these values against the computed shielding of a standard, typically Tetramethylsilane (TMS), to obtain the final chemical shifts (δ).
For this compound, calculations would predict the distinct chemical shifts for the aromatic protons, which are influenced by the electron-donating nature of the two different amine groups. youtube.com The primary amine (-NH2) and the N-substituted amine (-NH-CH2-) would cause upfield shifts of the ortho and para protons relative to benzene (B151609) (7.3 ppm). youtube.com Incorporating molecular dynamics can further refine these predictions by averaging chemical shifts over various thermally accessible conformations. nih.gov
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic C-H | C2/C6 (ortho to -NHR) | ~6.7 - 6.9 | ~117 - 119 |
| Aromatic C-H | C3/C5 (ortho to -NH₂) | ~6.8 - 7.0 | ~118 - 120 |
| Aromatic C | C1 (ipso to -NHR) | - | ~140 - 142 |
| Aromatic C | C4 (ipso to -NH₂) | - | ~138 - 140 |
| Alkyl C-H | N-CH₂ | ~3.2 - 3.4 | ~45 - 47 |
| Alkyl C-H | O-CH₂ | ~3.6 - 3.8 | ~70 - 72 |
| Alkyl C-H | O-CH₃ | ~3.3 - 3.5 | ~58 - 60 |
| Amine N-H | -NH- | ~3.5 - 4.0 (broad) | - |
| Amine N-H | -NH₂ | ~3.0 - 3.5 (broad) | - |
Vibrational Mode Analysis (IR/Raman) and Band Assignment Prediction
Computational vibrational analysis predicts the frequencies and intensities of infrared (IR) and Raman bands. This is accomplished by calculating the second derivatives of the energy with respect to atomic displacements for the optimized molecular geometry. nih.gov
The resulting predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov The analysis provides a detailed assignment for each vibrational mode, describing the specific bond stretches, bends, and torsions involved. For this compound, this would allow for the unambiguous assignment of key bands such as the N-H stretching of the primary and secondary amines, C-N stretching, C-O-C ether stretching, and the characteristic aromatic C-H and C=C vibrations. purdue.edu
Hypothetical Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| N-H Stretch | Secondary Amine (-NH-) | ~3400 - 3450 | Stretching of the secondary amine N-H bond. |
| N-H Stretch (asymm/symm) | Primary Amine (-NH₂) | ~3300 - 3400 | Asymmetric and symmetric stretching of the primary amine N-H bonds. |
| C-H Stretch (aromatic) | Benzene Ring | ~3000 - 3100 | Stretching of C-H bonds on the aromatic ring. |
| C-H Stretch (aliphatic) | -CH₂- and -CH₃ | ~2850 - 2980 | Stretching of C-H bonds in the methoxyethyl group. |
| C=C Stretch | Benzene Ring | ~1500 - 1620 | In-plane stretching of the aromatic ring carbons. |
| C-N Stretch | Aryl-Amine | ~1250 - 1350 | Stretching of the carbon-nitrogen bonds. |
| C-O-C Stretch (asymm) | Ether | ~1100 - 1150 | Asymmetric stretching of the ether linkage. |
Electronic Transition Predictions (UV-Vis, Fluorescence)
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). mdpi.comrsc.org Following a ground-state geometry optimization, a TD-DFT calculation is performed to compute the vertical excitation energies to the first several excited states.
The output provides key information for each electronic transition:
Excitation Energy: This is converted to the wavelength of maximum absorption (λ_max).
Oscillator Strength (f): This value is proportional to the intensity of the absorption band. Transitions with f > 0.01 are typically considered allowed and observable.
Molecular Orbital (MO) Contributions: This describes the nature of the transition, for example, a π → π* or n → π* transition, by identifying the orbitals involved (e.g., HOMO to LUMO). rsc.org
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring. sielc.com The amino groups act as strong auxochromes, causing a bathochromic (red) shift compared to unsubstituted benzene. TD-DFT can predict these shifts and help assign the observed spectral bands to specific electronic transitions. mdpi.comchemrxiv.org
Hypothetical Predicted UV-Vis Absorption Data (in Methanol)
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major MO Contribution |
|---|---|---|---|
| S₀ → S₁ | ~305 | 0.085 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~250 | 0.650 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | ~225 | 0.015 | HOMO → LUMO+1 (n → π*) |
Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior (in solution or gas phase)
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov For this compound, MD simulations would be invaluable for studying its aggregation tendencies in solution, a process driven by intermolecular forces.
A typical MD simulation protocol involves:
Placing multiple solute molecules in a simulation box filled with explicit solvent molecules (e.g., water).
Assigning a force field (e.g., GROMOS, AMBER) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded (van der Waals and electrostatic) interactions.
Solving Newton's equations of motion iteratively to simulate the trajectory of each atom over a period of nanoseconds to microseconds.
Analysis of the resulting trajectories can reveal:
Aggregation Propensity: Whether the molecules tend to clump together or remain solvated. mdpi.com
Oligomer Size Distribution: The preferred size of aggregates (dimers, trimers, etc.) over time. nih.gov
Key Intermolecular Interactions: Identifying the specific interactions that drive aggregation, such as π-π stacking between benzene rings or hydrogen bonding between the amine and ether groups of adjacent molecules. nih.govresearchgate.net
Such simulations are crucial for understanding how the molecule might behave in formulations or biological environments, where self-assembly or aggregation can profoundly impact performance and properties.
Applications in Advanced Materials Science and Chemical Synthesis
Role as a Monomer in High-Performance Polymer Synthesis
Aromatic diamines are fundamental components in the synthesis of high-performance polymers known for their thermal stability, mechanical strength, and chemical resistance. The specific structure of 1-N-(2-methoxyethyl)benzene-1,4-diamine allows for the creation of polymers with unique architectures and functionalities. It has been identified as a component in the synthesis of conducting copolymers, which are crucial for the development of advanced electronic devices. evitachem.com The incorporation of the methoxyethyl group can enhance solubility and processability of the resulting polymers without significantly compromising their performance characteristics.
The primary and secondary amine groups of this compound can react with various monomers to form a range of high-performance polymers.
Polyamides: Through polycondensation with dicarboxylic acids or their derivatives (e.g., diacyl chlorides), this diamine can form polyamides. The asymmetric nature of the diamine can lead to polymers with reduced crystallinity and improved solubility compared to those made from symmetrical diamines like p-phenylenediamine (B122844). The flexible ether side chain can disrupt chain packing, lowering the glass transition temperature and potentially imparting elastomeric properties.
Polyimides: Reaction with dianhydrides, followed by a cyclodehydration step, yields polyimides. researchgate.net These materials are renowned for their exceptional thermal stability and dielectric properties. researchgate.net The use of this compound as the diamine component would introduce the methoxyethyl group, which could modify the polymer's dielectric constant and moisture absorption characteristics. researchgate.net
Polyureas: Polyureas can be synthesized through the reaction of the diamine with diisocyanates or, in greener chemistry approaches, directly with carbon dioxide under pressure. researchgate.net The resulting polymers feature urea (B33335) linkages that form strong bidentate hydrogen bonds, creating physically cross-linked networks. researchgate.net These networks contribute to high thermal stability and solvent resistance. researchgate.net The N-substituted side chain in this compound would influence the hydrogen bonding pattern and the resulting microphase-separated morphology.
| Polymer Type | Co-monomer Example | Key Linkage | Potential Properties Influenced by this compound |
| Polyamide | Terephthaloyl chloride | Amide (-CO-NH-) | Improved solubility, modified crystallinity, enhanced flexibility. |
| Polyimide | Pyromellitic dianhydride | Imide | High thermal stability, modified dielectric properties, altered moisture uptake. researchgate.net |
| Polyurea | Methylene diphenyl diisocyanate (MDI) | Urea (-NH-CO-NH-) | Tailored hydrogen bonding, controlled microphase separation, good thermal stability. researchgate.net |
The distinct reactivity of its two amine groups makes this compound a candidate for creating more complex macromolecular structures.
Block Copolymers: It can be used to introduce a functional block into a polymer chain. For instance, by selectively protecting one amine group, the other can be used to initiate polymerization of a different monomer, followed by deprotection and reaction to form a second block.
Dendritic Macromolecules: Dendrimers are highly branched, three-dimensional molecules with a vast number of surface functional groups. researchgate.net Diamines are often used as the core or as branching units in dendrimer synthesis. researchgate.net this compound could serve as a foundational piece in a divergent synthesis approach, with the methoxyethyl group modifying the properties of the dendrimer's internal cavities, which is relevant for applications like drug delivery or catalysis. researchgate.net
Utilization in Coordination Chemistry as a Chelating Ligand
Ligands that can form multiple bonds to a single metal center are known as chelating ligands. libretexts.org They typically bind more strongly to metal ions than monodentate ligands, an observation known as the chelate effect. libretexts.org The 1,4-diamine structure, combined with the ether oxygen on the side chain, allows this compound to act as a potential bidentate or even tridentate chelating ligand.
This diamine can coordinate with various transition metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) to form stable metal complexes. mocedes.orgresearchgate.net The coordination typically involves the lone pairs of electrons on the two nitrogen atoms of the diamine moiety. nih.gov The ether oxygen atom in the methoxyethyl side chain could also participate in coordination, leading to a tridentate binding mode and forming highly stable complexes. researchgate.net
The synthesis of these complexes generally involves reacting the diamine with a metal salt (like a chloride or nitrate) in a suitable solvent, such as ethanol (B145695) or methanol. mocedes.org The resulting complexes can be characterized by various techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the nitrogen atoms to the metal, evidenced by shifts in the N-H stretching frequencies. mocedes.org
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry. researchgate.net
Elemental Analysis and Mass Spectrometry: To determine the stoichiometry of the metal-ligand complex. researchgate.net
X-ray Crystallography: To definitively determine the three-dimensional structure and coordination geometry of the complex. researchgate.net
| Potential Metal Ion | Possible Coordination Geometry | Potential Characterization Signature (IR Spectroscopy) |
| Cobalt (Co²⁺) | Tetrahedral or Octahedral mocedes.org | Shift in N-H and C-N stretching vibrations upon coordination. |
| Nickel (Ni²⁺) | Square Planar or Octahedral mocedes.org | Observable changes in the fingerprint region due to M-N bond formation. |
| Copper (Cu²⁺) | Square Planar or Distorted Octahedral | Broadening and shifting of amine-related peaks. |
| Zinc (Zn²⁺) | Tetrahedral | Clear shifts in aromatic and aliphatic C-H and N-H vibrations. |
Metal complexes derived from diamine ligands are widely investigated for their catalytic activity in various organic transformations. nih.govmdpi.com While specific catalytic studies on complexes of this compound are not extensively documented, complexes of similar benzene-1,2-diamine and benzene-1,4-diamine ligands show significant catalytic potential. researchgate.netmdpi.com
Potential catalytic applications include:
Cross-Coupling Reactions: As catalysts for reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds.
Oxidation/Reduction Reactions: The metal center's redox properties can be tuned by the ligand to catalyze selective oxidation of alcohols or reduction of nitro compounds.
Polymerization: Some transition metal complexes are active catalysts for olefin polymerization, such as ethylene (B1197577) dimerization or oligomerization. researchgate.net The structure of the ligand plays a crucial role in determining the activity of the catalyst and the properties of the resulting polymer. researchgate.net
Precursor for Advanced Organic Dyes and Pigments
Aromatic amines are cornerstone intermediates in the dye industry. This compound serves as a valuable precursor in the synthesis of organic dyes, particularly for coloring keratin (B1170402) fibers. evitachem.com Its utility stems from its ability to form stable and varied colorants upon chemical transformation.
The primary synthetic route involves the diazotization of the primary amine group at the C-4 position. This is typically achieved by treating the diamine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly reactive intermediate. This diazonium salt can then be coupled with various aromatic compounds (couplers), such as phenols or anilines, to form azo dyes. The structure of the final dye, and therefore its color, is determined by the specific coupling partner used.
The N-(2-methoxyethyl) group at the C-1 position acts as a permanent structural modifier. It can influence the final properties of the dye by:
Modifying Hue: By altering the electronic properties of the chromophore system.
Increasing Solubility: The polar ether linkage can enhance the dye's solubility in certain application media.
Improving Affinity: It can affect the dye's binding affinity to substrates like hair or textiles.
The focus on synthesis and structure highlights how the initial architecture of this compound directly translates into the final structure and, consequently, the function of the resulting dye molecule.
Building Block in Multi-Component Reactions (MCRs) for Complex Molecule Assembly
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials. The bifunctional nature of this compound, possessing two distinct amine functionalities, makes it a prime candidate for participation in such reactions.
While direct experimental data on the use of this compound in prominent MCRs like the Ugi or Passerini reactions is not extensively documented in publicly available literature, its potential can be inferred from the known reactivity of similar diamines. nih.govnih.govorganicreactions.orgorganic-chemistry.org
Potential in Ugi and Passerini-type Reactions:
Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. nih.govnih.gov The primary amine group of this compound could readily participate as the amine component. The reaction would proceed through the formation of a Schiff base with an aldehyde, which then reacts with the isocyanide and carboxylic acid. The resulting product would feature a complex scaffold with the substituted phenylenediamine core.
Passerini Reaction: The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. organic-chemistry.orgwikipedia.org Although the Passerini reaction does not directly utilize an amine, derivatives of this compound, such as an isocyanide synthesized from its primary amine, could be a key reactant.
The differential reactivity of the primary and secondary amine groups could also be exploited for sequential MCRs, further increasing molecular complexity. For instance, the more nucleophilic primary amine could react in a first MCR, followed by a subsequent transformation involving the secondary amine.
A hypothetical Ugi reaction involving this compound is presented in the table below:
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Potential Product Class |
| This compound | Aldehyde (e.g., Benzaldehyde) | Carboxylic Acid (e.g., Acetic Acid) | Isocyanide (e.g., tert-Butyl isocyanide) | α-Acylamino carboxamide with a pendant N-(2-methoxyethyl)anilino group |
Development of Novel Synthetic Reagents and Chiral Intermediates
The structural framework of this compound serves as a valuable scaffold for the development of novel synthetic reagents and chiral intermediates, which are crucial for asymmetric synthesis.
Organocatalysts: Substituted diamines are known precursors to effective organocatalysts. nih.gov For example, chiral diamines can be converted into bifunctional catalysts that can activate substrates through hydrogen bonding. The presence of both a primary and a secondary amine in this compound allows for straightforward derivatization to create such catalysts.
Chiral Ligands for Asymmetric Catalysis: Chiral 1,2-diamines are well-established building blocks for the synthesis of ligands used in asymmetric catalysis. nih.gov While this compound is a 1,4-diamine, its derivatization can lead to valuable ligands. For instance, the primary amine can be functionalized to introduce a coordinating group, and the secondary amine can be part of a chiral moiety or be further modified. The resulting N,N'-disubstituted derivative could act as a bidentate ligand for transition metals, facilitating a wide range of enantioselective transformations.
The synthesis of such ligands often involves multi-step processes, as illustrated in the following conceptual pathway:
| Starting Material | Reagent | Intermediate/Product | Potential Application |
| This compound | Chiral Epoxide | Chiral Amino Alcohol | Precursor for Chiral Ligands |
| Chiral Amino Alcohol | Chlorodiphenylphosphine | Chiral Aminophosphine Ligand | Asymmetric Catalysis |
Application in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the forces holding them together are non-covalent intermolecular interactions. The structure of this compound contains several features that make it an excellent candidate for designing self-assembling systems.
Hydrogen Bonding and π-π Stacking: The presence of both hydrogen bond donors (the N-H groups of the primary and secondary amines) and acceptors (the nitrogen and oxygen atoms) allows for the formation of intricate hydrogen-bonding networks. researchgate.netmdpi.com Furthermore, the benzene (B151609) ring can participate in π-π stacking interactions, which are crucial for the organization of aromatic molecules in the solid state and in solution. nih.gov
Formation of Supramolecular Polymers and Gels: Derivatives of p-phenylenediamine, such as 1,4-benzene bisamides, are known to self-assemble into well-defined nanostructures like ribbons and platelets. nih.gov By reacting this compound with dicarboxylic acids or their derivatives, one could synthesize polyamide chains. The interplay of hydrogen bonding between the amide groups and π-π stacking of the benzene rings could drive the self-assembly of these polymers into higher-order structures, potentially leading to the formation of supramolecular polymers or gels. nih.govconsensus.app
Role of the Methoxyethyl Group: The methoxyethyl substituent plays a significant role in modulating the self-assembly process. The ether oxygen can act as an additional hydrogen bond acceptor, influencing the packing of the molecules. nih.gov This flexible side chain can also impact the solubility of the resulting supramolecular assemblies and can be used to tune the morphology of the resulting nanostructures. acs.orgnih.gov The ability of crown ethers, which are polyethers, to form host-guest complexes highlights the importance of ether functionalities in directing intermolecular interactions. nih.govresearchgate.net
The table below summarizes the key structural features of this compound and their roles in supramolecular assembly:
| Structural Feature | Type of Interaction | Role in Self-Assembly |
| Primary Amine (N-H) | Hydrogen Bond Donor | Directional interaction, formation of chains/sheets |
| Secondary Amine (N-H) | Hydrogen Bond Donor | Directional interaction, formation of chains/sheets |
| Benzene Ring | π-π Stacking | Stabilization of stacked structures |
| Methoxyethyl Group | Hydrogen Bond Acceptor, Steric Influence | Fine-tuning of molecular packing and solubility |
Advanced Analytical Methodologies for Structural Elucidation of 1 N 2 Methoxyethyl Benzene 1,4 Diamine and Its Derivatives
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This accuracy allows for the calculation of a unique molecular formula.
For 1-N-(2-methoxyethyl)benzene-1,4-diamine (C₉H₁₄N₂O), the theoretical exact mass can be calculated. nih.gov An experimental HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺. The measured m/z value is then compared to the theoretical value to confirm the molecular formula. A close match, within a few parts per million (ppm), provides strong evidence for the compound's identity.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation pattern. By inducing fragmentation of the parent ion, characteristic daughter ions are produced, which reveal structural information. For this compound, key fragmentations would include the cleavage of the C-O and C-N bonds within the methoxyethyl side chain.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) | Potential Major Fragment Ions |
| [M+H]⁺ | C₉H₁₅N₂O⁺ | 167.1184 | C₈H₁₂N₂⁺, C₆H₈N⁺, C₃H₇O⁺ |
| [M+Na]⁺ | C₉H₁₄N₂ONa⁺ | 189.1004 | N/A |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.
While 1D ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, 2D NMR experiments are essential for assembling the complete molecular puzzle. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic ring and between the protons of the -CH₂-CH₂- moiety in the side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹JCH coupling). youtube.comsdsu.edu It is invaluable for assigning carbon signals based on their attached, and more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). youtube.comsdsu.edu It is crucial for connecting molecular fragments. For instance, HMBC would show a correlation from the N-H proton to the carbons of the benzene (B151609) ring and the adjacent CH₂ group, and from the O-CH₃ protons to the O-CH₂ carbon, definitively establishing the connectivity of the entire molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is used to determine stereochemistry and conformation. For this molecule, NOESY could reveal through-space interactions between the protons of the methoxyethyl side chain and the protons on the aromatic ring, providing insight into the molecule's preferred conformation in solution.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Key 2D NMR Correlations for this compound
| Position | Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (H to C) |
| 1 | -NH- | ~3.5 | ~140 | C2, C6, C7 |
| 2,6 | Ar-CH | ~6.7 | ~115 | C4, C1 |
| 3,5 | Ar-CH | ~6.6 | ~116 | C1, C4 |
| 4 | -NH₂ | ~3.4 | ~138 | C3, C5 |
| 7 | -CH₂- | ~3.2 | ~45 | C1, C8 |
| 8 | -CH₂- | ~3.6 | ~70 | C7, C9 |
| 9 | -OCH₃ | ~3.3 | ~59 | C8 |
The rotation around certain chemical bonds can be sterically hindered, leading to the existence of different conformers that can be observed by NMR at low temperatures. In amine-substituted systems, the rotation around the aryl C-N bond can sometimes be slow on the NMR timescale. scispace.com
Dynamic NMR (DNMR) involves recording NMR spectra at various temperatures. For this compound, if the rotation around the C1-N bond is restricted, separate signals for the aromatic protons ortho to the substituted amine (C2 and C6) might be observed at low temperatures. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. By analyzing the spectra at different temperatures, particularly the coalescence temperature, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing valuable data on the molecule's conformational dynamics.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Confirmation of Reaction Progress
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. youtube.com The techniques are complementary and rely on the principle that chemical bonds vibrate at specific, characteristic frequencies.
For this compound, the key functional groups each produce distinct signals:
N-H Stretching: The primary amine (-NH₂) will show two bands (symmetric and asymmetric stretching) around 3300-3500 cm⁻¹, while the secondary amine (-NH-) will show a single band in the same region. youtube.com
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxyethyl group appear below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.
C-O Stretching: The strong C-O-C stretch of the ether is a prominent feature, typically found in the 1050-1250 cm⁻¹ range. youtube.com
C-N Stretching: Aromatic C-N stretching vibrations are observed in the 1250-1350 cm⁻¹ region.
This technique is also highly effective for monitoring the progress of its synthesis, for example, by observing the disappearance of reactant-specific peaks and the emergence of the characteristic product peaks over time.
Table 3: Characteristic FT-IR and Raman Vibrational Frequencies
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| Primary & Secondary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Amine | C-N Stretch | 1250 - 1350 |
| Ether | C-O-C Stretch | 1050 - 1250 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While requiring a suitable single crystal, the technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecule's constitution and conformation in the crystalline form.
Although a specific crystal structure for this compound is not publicly available, analysis of related p-phenylenediamine (B122844) derivatives reveals key structural features. nih.govnih.gov If a crystal structure were obtained, it would definitively confirm the connectivity and provide insights into intermolecular interactions, such as hydrogen bonding involving the primary and secondary amine protons, which dictate the crystal packing arrangement.
Table 4: Example Crystallographic Data for a Substituted Benzene-1,4-diamine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.784 |
| b (Å) | 5.585 |
| c (Å) | 14.896 |
| β (°) | 107.91 |
| Volume (ų) | 1170.4 |
| Z (molecules/unit cell) | 2 |
| Data derived from a related structure, N,N′-Bis(diphenylmethyl)benzene-1,4-diamine, for illustrative purposes. researchgate.net |
Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC with advanced detection)
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for its quantification and purity assessment. dmu.dk
High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile, polar compounds like p-phenylenediamine derivatives. nih.govnih.gov A typical method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is often achieved using a photodiode array (PDA) detector, which provides spectral information across a range of wavelengths, aiding in peak identification and purity analysis. dmu.dk
Gas Chromatography (GC) can also be used, but often requires derivatization of the polar amine groups to increase volatility and thermal stability. Advanced detectors, such as a mass spectrometer (GC-MS), provide high sensitivity and specificity, allowing for the identification of trace-level impurities. nih.gov These methods are crucial for quality control, ensuring that a sample meets the required purity specifications.
Table 5: Typical HPLC Method Parameters for Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Phosphate Buffer (pH ~6) |
| Flow Rate | 1.0 mL/min |
| Detection | Photodiode Array (PDA) at 260-280 nm |
| Column Temperature | 25 °C |
| Parameters are generalized from methods used for analyzing hair dye components. nih.gov |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a cornerstone technique in the structural elucidation of novel compounds, providing fundamental insight into the empirical and molecular formula of a substance. For this compound, this analytical method is employed to verify its stoichiometric composition by quantitatively determining the percentage of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) present in a purified sample. The concordance between the experimentally determined elemental composition and the theoretically calculated values derived from the presumed molecular formula (C9H14N2O) serves as a critical checkpoint for the compound's purity and identity. chemaxon.comsmithers.com
The molecular formula of this compound is C9H14N2O, with a molecular weight of 166.22 g/mol . nih.govscbt.com The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. These theoretical values provide a benchmark against which experimental results are compared.
The primary method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. thermofisher.com In this procedure, a small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. This process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or nitrogen oxides, which are subsequently reduced to N2. The amounts of these combustion products are then measured with high precision using techniques such as gas chromatography with a thermal conductivity detector (TCD). thermofisher.com
Oxygen content is typically determined by pyrolysis. The sample is heated in an inert atmosphere, causing it to decompose. The oxygen-containing fragments are passed over a nickel-coated carbon catalyst, which facilitates the conversion of oxygen to carbon monoxide (CO). The amount of CO produced is then quantified to determine the oxygen percentage. thermofisher.com
The experimental data obtained from elemental analysis are then compared with the theoretical values. A close agreement, generally within ±0.4%, is considered strong evidence for the proposed molecular formula and the purity of the sample.
Below is a data table summarizing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 65.03 |
| Hydrogen | H | 1.01 | 14 | 14.14 | 8.51 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 16.85 |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.63 |
| Total | 166.25 | 100.00 |
Future Research Directions and Emerging Paradigms for 1 N 2 Methoxyethyl Benzene 1,4 Diamine
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The synthesis of specifically substituted aromatic diamines like 1-N-(2-methoxyethyl)benzene-1,4-diamine often involves multi-step processes that require extensive optimization of reaction conditions. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate the vast parameter space of chemical reactions, accelerating discovery and improving efficiency. nih.govnih.govrsc.org
Future research can leverage ML algorithms to predict the outcomes of synthetic routes leading to this compound. By training models on large datasets of known reactions, it's possible to forecast yields, identify potential byproducts, and even suggest optimal catalysts and solvents. nih.govrsc.org For instance, a neural network could be trained on data from the synthesis of various N-substituted p-phenylenediamines to predict the most effective conditions for the alkylation of p-phenylenediamine (B122844) with 2-methoxyethyl halides.
A significant challenge in applying ML to reaction prediction is the need for large, high-quality datasets. youtube.com Collaborative efforts to create and share comprehensive databases of reaction information will be crucial. For a molecule like this compound, a targeted dataset could be constructed, as illustrated in the hypothetical table below.
Table 1: Hypothetical Data for Machine Learning-Driven Synthesis Optimization
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| p-Phenylenediamine | 2-bromoethoxyethane | Pd(OAc)2 | Toluene (B28343) | 100 | 12 | 75 |
| p-Phenylenediamine | 2-chloroethoxyethane | CuI | DMF | 120 | 24 | 68 |
| 4-amino-N-(2-methoxyethyl)aniline | - | - | - | - | - | - |
By populating such a database with experimental results, a predictive model could be developed to not only optimize the synthesis of this compound but also to explore novel, more efficient synthetic pathways. nih.gov
Exploration of Bio-Inspired Synthesis and Biocatalytic Routes
The chemical industry's growing emphasis on sustainability is driving the exploration of bio-inspired and biocatalytic synthetic methods. acs.org These approaches offer milder reaction conditions, higher selectivity, and a reduced environmental footprint compared to traditional chemical synthesis. nih.gov For a compound like this compound, biocatalysis presents an exciting frontier.
The synthesis of anilines and diamines can be achieved using enzymes such as nitroreductases, which can selectively reduce nitro groups to amines. acs.orgnih.gov A potential bio-inspired route to this compound could start from a nitroaromatic precursor, with the final reduction step being carried out by a specifically engineered nitroreductase. This chemoenzymatic approach would combine the efficiency of chemical synthesis for building the carbon skeleton with the selectivity of biocatalysis for the sensitive reduction step. nih.gov
Furthermore, directed evolution could be employed to tailor enzymes for the specific synthesis of N-substituted anilines. scilit.com By creating and screening libraries of enzyme variants, it may be possible to develop a biocatalyst that can directly catalyze the amination of a suitable precursor with a methoxyethylamine equivalent.
Table 2: Potential Biocatalytic Steps for this compound Synthesis
| Precursor | Enzyme Class | Reaction Type | Potential Product |
| 1-nitro-4-(2-methoxyethylamino)benzene | Nitroreductase | Nitro reduction | This compound |
| 4-aminobenzaldehyde | Transaminase | Reductive amination | p-Phenylenediamine |
The development of such biocatalytic routes would represent a significant step towards the "green" synthesis of this and other valuable aromatic diamines.
Development of Next-Generation Functional Materials with Enhanced Performance Characteristics
Aromatic diamines are fundamental building blocks for a wide range of functional polymers and materials. This compound, with its combination of a reactive aromatic diamine core and a flexible, polar methoxyethyl side chain, is a promising candidate for the development of next-generation materials with tailored properties.
The incorporation of this compound into polymer backbones, such as polyamides or polyimides, could lead to materials with enhanced solubility, improved processability, and specific thermal characteristics. tandfonline.comtandfonline.commdpi.com The methoxyethyl group can influence intermolecular interactions, potentially leading to polymers with unique self-assembly properties and morphologies. mdpi.com
In the realm of conductive polymers, derivatives of p-phenylenediamine are well-known for their electroactive properties. researchgate.netresearchgate.net The polymerization of this compound could yield a conductive polymer with modified electronic properties and improved solubility in organic solvents, facilitating its use in printable electronics and sensors. tandfonline.com Research has shown that modifying aniline (B41778) monomers with different substituents can significantly impact the properties of the resulting polymers. uu.se
Table 3: Potential Functional Materials from this compound
| Material Class | Potential Application | Key Feature from Monomer |
| Polyamides/Polyimides | High-performance films, coatings | Enhanced solubility, modified thermal properties |
| Conductive Polymers | Printable electronics, sensors | Tunable conductivity, improved processability |
| Epoxy Resins | Advanced composites | Modified curing kinetics and mechanical properties |
Systematic studies correlating the structure of this diamine with the properties of the resulting materials will be crucial for unlocking its full potential. mdpi.com
Theoretical Prediction of Novel Reactivity and Unexplored Synthetic Transformations
Computational chemistry provides a powerful lens for understanding and predicting the reactivity of molecules. For this compound, theoretical methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure and predict its behavior in various chemical transformations. researchgate.netacs.org
DFT calculations can be used to determine the electron density at different positions on the aromatic ring, providing insights into its susceptibility to electrophilic aromatic substitution. nih.govyoutube.com This can help in predicting the regioselectivity of reactions such as halogenation, nitration, or sulfonation, guiding the synthesis of further functionalized derivatives. Additionally, computational studies can model the bond dissociation energies of the N-H bonds, offering predictions about the antioxidant potential of the molecule and its derivatives. rsc.org
Moreover, theoretical calculations can be used to explore reaction mechanisms and predict the feasibility of novel, unexplored synthetic transformations. researchgate.net By simulating the energy profiles of different reaction pathways, researchers can identify promising new reactions for the derivatization of this compound, opening up new avenues for the creation of complex molecules.
Design of Smart Materials Responsive to External Stimuli (focus on chemical response, not physical properties)
"Smart" materials that respond to external stimuli are at the forefront of materials science. researchgate.net The unique chemical structure of this compound, with its two amine groups and an ether linkage, makes it an attractive building block for the design of materials that respond to chemical cues.
Polymers incorporating this diamine could be designed to exhibit changes in their properties upon interaction with specific chemical species. For example, the amine groups can act as binding sites for metal ions or as proton acceptors, leading to changes in the polymer's conformation or electronic properties in response to pH changes or the presence of metal cations. rsc.org Research on crown-annelated p-phenylenediamine derivatives has demonstrated their potential as electrochemical and fluorescence-responsive chemosensors. researchgate.net
Furthermore, the integration of this compound into self-immolative polymers could lead to materials that depolymerize in response to a specific chemical trigger. nih.gov This could have applications in areas such as controlled release systems or recyclable materials. The development of materials from oligoanilines that respond to multiple stimuli, including pH and metal ions, highlights the potential in this area. rsc.org
Collaborative Research Opportunities and Interdisciplinary Approaches in Advanced Organic Chemistry
The complexity of modern scientific challenges necessitates a move away from siloed research towards more collaborative and interdisciplinary approaches. The future development and application of this compound will greatly benefit from such collaborations. birmingham.ac.ukacs.org
Organic chemists synthesizing new derivatives of this diamine could collaborate with computational chemists to model and predict their properties. jhu.edu Materials scientists could then use these novel compounds to create and characterize new functional materials. Furthermore, collaborations with biologists and engineers would be essential to test the performance of these materials in real-world applications, such as in sensors, electronic devices, or biomedical systems. birmingham.ac.uk
International research exchange programs and academic-industrial consortia provide excellent platforms for fostering such collaborations. acs.orgtwas.org By bringing together experts from different fields, these initiatives can accelerate the pace of discovery and innovation, unlocking the full potential of versatile molecules like this compound.
Q & A
Q. What are the established synthetic routes for 1-N-(2-methoxyethyl)benzene-1,4-diamine, and how do reaction conditions influence yield?
The synthesis typically involves alkylation of benzene-1,4-diamine with 2-methoxyethyl halides under basic conditions. Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Temperature : Reactions at 60–80°C reduce side products like over-alkylated derivatives.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .
Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product.
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Resolves bond lengths and angles, with SHELX software widely used for refinement .
- NMR spectroscopy : H NMR shows distinct signals for methoxyethyl protons (δ 3.3–3.5 ppm) and aromatic protons (δ 6.5–7.0 ppm).
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 195) .
Q. What are the primary research applications of this compound in materials science?
- Polymer synthesis : Acts as a monomer for high-performance polyamides, analogous to Kevlar, due to its rigid aromatic backbone .
- Coordination chemistry : Forms complexes with transition metals (e.g., Cu) for catalytic applications .
Advanced Research Questions
Q. How can researchers optimize synthetic protocols to address low yields from competing N-alkylation pathways?
- Competitive analysis : Use HPLC to quantify byproducts like 1,4-bis(2-methoxyethyl) derivatives.
- Steric effects : Introduce bulky bases (e.g., DBU) to favor mono-alkylation .
- Computational modeling : DFT studies predict transition-state energies to optimize reaction pathways .
Q. How do contradictory reports on the compound’s biological activity inform experimental design?
- Case study : While some studies suggest mutagenicity via p-semidine dimer metabolites (e.g., MMBD), others propose therapeutic potential .
- Mitigation strategies :
- In vitro assays : Use Ames tests to assess mutagenicity.
- Metabolic profiling : LC-MS identifies reactive intermediates in hepatic microsomes.
- Dose-response studies : Clarify thresholds for toxicity vs. efficacy .
Q. What methodologies enable the study of electronic properties for organic semiconductor applications?
- Cyclic voltammetry : Measures oxidation/reduction potentials to estimate HOMO/LUMO levels.
- Thin-film characterization : AFM and XRD assess crystallinity and morphology in device architectures .
Q. How can computational tools predict reactivity in novel derivatives of this compound?
- Molecular docking : Screens interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
